molecular formula C22H23NO3 B11510483 3-[1-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11510483
M. Wt: 349.4 g/mol
InChI Key: LMLURRYYXKVUJI-UHFFFAOYSA-N
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Description

3-[1-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a pyrrole ring substituted with a 3,4-dimethylphenyl group and a 4-methoxyphenyl group, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a 3,4-dimethylphenyl ketone and a 4-methoxyphenyl aldehyde in the presence of an acid catalyst.

    Substitution Reactions: The resulting pyrrole intermediate undergoes substitution reactions to introduce the propanoic acid moiety. This can be achieved using reagents such as bromoacetic acid under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[1-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propionic acid
  • 1-(3,4-Dimethylphenyl)-3-methyl-5-pyrazolone
  • 1-(3,4-Dimethylphenyl)piperazine

Uniqueness

3-[1-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

3-[1-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H23NO3/c1-15-4-7-19(14-16(15)2)23-18(9-13-22(24)25)8-12-21(23)17-5-10-20(26-3)11-6-17/h4-8,10-12,14H,9,13H2,1-3H3,(H,24,25)

InChI Key

LMLURRYYXKVUJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)OC)CCC(=O)O)C

Origin of Product

United States

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